2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxole moiety, a thiadiazole ring, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a palladium-catalyzed C-N cross-coupling reaction using 5-bromo-benzo dioxole, PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C.
Acetylation: The benzodioxole intermediate is then acetylated using ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Coupling with Thiadiazole: The acetylated benzodioxole is coupled with a thiadiazole derivative using PdCl₂, xantphos, and Cs₂CO₃ in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiadiazole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous solution at 40°C.
Reduction: NaBH₄ in ethanol or LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
- 2-amino-1,3,4-oxadiazole derivatives .
- N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl derivatives .
Uniqueness
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole and thiadiazole moieties provide a versatile platform for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H18N4O5S/c1-2-18-23-24-20(30-18)22-19(26)13-5-3-4-6-14(13)21-17(25)10-27-12-7-8-15-16(9-12)29-11-28-15/h3-9H,2,10-11H2,1H3,(H,21,25)(H,22,24,26) |
InChI Key |
GVOHFOIQILFWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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